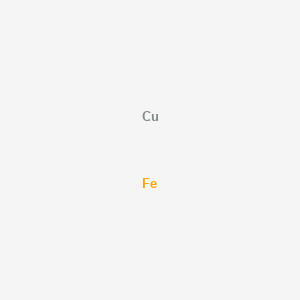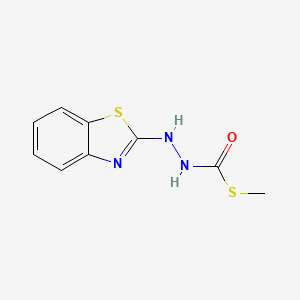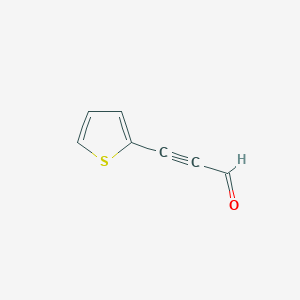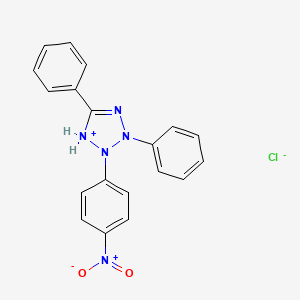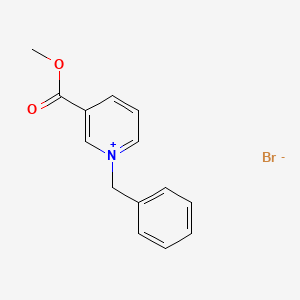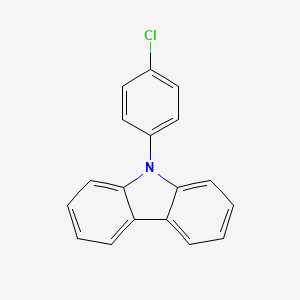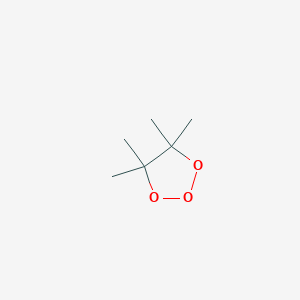
4,4,5,5-Tetramethyl-1,2,3-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-1,2,3-trioxolane is an organic compound with the molecular formula C6H12O3. It is a member of the trioxolane family, characterized by a three-membered ring containing three oxygen atoms. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-1,2,3-trioxolane typically involves the reaction of tetramethyl ethylene with ozone. The process is carried out under controlled conditions to ensure the formation of the desired trioxolane ring. The reaction is usually performed at low temperatures to prevent the decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetramethyl-1,2,3-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions vary widely, but they often include smaller organic molecules and various oxygenated compounds.
科学的研究の応用
4,4,5,5-Tetramethyl-1,2,3-trioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the behavior of trioxolanes.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in understanding oxidative stress and related processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 4,4,5,5-Tetramethyl-1,2,3-trioxolane exerts its effects involves the formation and cleavage of the trioxolane ring. This process generates reactive oxygen species (ROS), which can interact with various molecular targets, including proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
Comparison: 4,4,5,5-Tetramethyl-1,2,3-trioxolane is unique due to its trioxolane ring structure, which imparts distinct chemical properties compared to other similar compounds like dioxaborolanes. These differences make it particularly useful in applications requiring stable yet reactive oxygen-containing compounds.
特性
CAS番号 |
14582-05-9 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
4,4,5,5-tetramethyltrioxolane |
InChI |
InChI=1S/C6H12O3/c1-5(2)6(3,4)8-9-7-5/h1-4H3 |
InChIキー |
VYBWZPRMSKKTKA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OOO1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)
